molecular formula C11H14O B13528372 2-(4-Ethylphenyl)-2-methyloxirane

2-(4-Ethylphenyl)-2-methyloxirane

Cat. No.: B13528372
M. Wt: 162.23 g/mol
InChI Key: HFBRZNJQTZNEPG-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-methyloxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound features a phenyl group substituted with an ethyl group at the para position and a methyloxirane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 4-ethylstyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the choice of solvent and catalyst can significantly impact the reaction outcome.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the epoxide can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can participate in substitution reactions.

Major Products Formed

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the epoxide.

    Substituted Epoxides: Products of nucleophilic substitution reactions.

Scientific Research Applications

2-(4-Ethylphenyl)-2-methyloxirane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-2-methyloxirane: Similar structure with a methyl group instead of an ethyl group.

    2-(4-Ethylphenyl)-2-propyloxirane: Similar structure with a propyl group instead of a methyl group.

Uniqueness

2-(4-Ethylphenyl)-2-methyloxirane is unique due to the specific substitution pattern on the phenyl ring and the presence of the methyloxirane moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-(4-ethylphenyl)-2-methyloxirane

InChI

InChI=1S/C11H14O/c1-3-9-4-6-10(7-5-9)11(2)8-12-11/h4-7H,3,8H2,1-2H3

InChI Key

HFBRZNJQTZNEPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CO2)C

Origin of Product

United States

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